molecular formula C9H9IO3 B581476 5-Iodo-2-methoxy-4-methylbenzoic acid CAS No. 1241674-09-8

5-Iodo-2-methoxy-4-methylbenzoic acid

Cat. No.: B581476
CAS No.: 1241674-09-8
M. Wt: 292.072
InChI Key: ZMSRDJONMBQQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-methoxy-4-methylbenzoic acid, with the molecular formula C 9 H 9 IO 3 and a molecular weight of 292.07 g/mol, is a methylbenzoic acid derivative where the aromatic ring is substituted with iodine, methoxy, and methyl functional groups . This specific substitution pattern makes it a valuable synthetic intermediate and building block in organic chemistry research. It is typically supplied as a solid and should be stored refrigerated at 2-8°C in a sealed, dry container, protected from light to maintain stability . As a benzoic acid derivative containing halogen and alkoxy substituents, this compound serves as a versatile precursor in chemical synthesis. Iodine-containing aromatic compounds like this one are frequently employed in cross-coupling reactions, such as Suzuki or Ullmann-type couplings, to construct more complex biaryl structures . The presence of both the iodine atom, which is a good leaving group, and the carboxylic acid functionality allows for sequential and selective functionalization, making it a useful intermediate for developing pharmaceutical compounds and materials science products . Related iodine-substituted benzoic acid analogs are known to be used in the development of active pharmaceutical ingredients (APIs) and as key intermediates for polarizing films in liquid crystal displays (LCDs) . This product is intended for research purposes in a controlled laboratory environment and is classified as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-2-methoxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSRDJONMBQQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676307
Record name 5-Iodo-2-methoxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1241674-09-8
Record name 5-Iodo-2-methoxy-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Context Within Halogenated Benzoic Acid Derivatives

The chemical identity of 5-Iodo-2-methoxy-4-methylbenzoic acid is defined by its unique arrangement of substituents on a benzene (B151609) ring. Its structure consists of a carboxylic acid group, which defines it as a benzoic acid, along with a methyl group at position 2, a methoxy (B1213986) group at position 4, and an iodine atom at position 5.

As a member of the halogenated benzoic acid family, the iodine atom is a particularly notable feature. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making aryl iodides highly reactive and sought-after precursors in catalysis. Furthermore, the large, polarizable nature of the iodine atom allows it to participate in specific non-covalent interactions known as halogen bonding, a tool of increasing importance in crystal engineering and supramolecular chemistry.

Physicochemical Properties of this compound and Its Methyl Ester Note: Experimental data for this compound is not widely published. Data for its methyl ester is based on predictions.

PropertyThis compoundMethyl 5-iodo-2-methoxy-4-methylbenzoate
CAS Number 1241674-09-8 3wpharm.com914225-32-4 chemicalbook.com
Molecular Formula C₉H₉IO₃ 3wpharm.comC₁₀H₁₁IO₃ chemicalbook.com
Molecular Weight 292.07 g/mol 3wpharm.com306.1 g/mol chemicalbook.com
Appearance Not specifiedSolid cymitquimica.com
Boiling Point Not specified350.3±42.0 °C (Predicted) chemicalbook.com
Density Not specified1.613±0.06 g/cm³ (Predicted) chemicalbook.com

Significance in Modern Synthetic Methodologies and Chemical Transformations

The primary significance of 5-Iodo-2-methoxy-4-methylbenzoic acid in organic chemistry lies in its utility as a versatile synthetic intermediate. seemafinechem.com Compounds of this nature are valuable organic building blocks, enabling the construction of more complex molecular architectures. seemafinechem.comomkarchemicals.com

The carbon-iodine bond is the most synthetically useful feature of the molecule. Aryl iodides are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond often allows these reactions to proceed under milder conditions and with higher efficiency compared to analogous aryl bromides or chlorides.

While specific procedures for the synthesis of this compound are not detailed in readily available literature, methods for producing structurally similar compounds are well-established. For example, the direct iodination of a substituted benzoic acid using iodine in the presence of an oxidizing agent is a common strategy. google.com Patents for the production of 5-iodo-2-methylbenzoic acid describe reacting 2-methylbenzoic acid with iodine and an oxidizing agent, followed by purification via crystallization. google.comgoogleapis.com Another classic and powerful method for introducing iodine onto an aromatic ring is the Sandmeyer reaction, which involves the diazotization of a corresponding aromatic amine, followed by treatment with an iodide salt like potassium iodide. chemicalbook.com

Key Cross-Coupling Reactions for Aryl Iodides

Reaction NameCoupling PartnerBond FormedDescription
Suzuki Reaction Organoboron compoundC-CA versatile method for creating biaryl structures or connecting alkyl/alkenyl groups.
Heck Reaction AlkeneC-CForms a new substituted alkene by coupling the aryl group to a C=C double bond.
Sonogashira Reaction Terminal alkyneC-CA reliable method for synthesizing aryl alkynes.
Buchwald-Hartwig Amination AmineC-NA key reaction for the synthesis of arylamines, crucial in medicinal chemistry.
Stille Reaction Organotin compoundC-CA robust C-C bond formation, though the toxicity of tin reagents can be a drawback.
Ullmann Condensation Alcohol, Amine, ThiolC-O, C-N, C-SA copper-catalyzed reaction for forming aryl ethers, amines, and thioethers.

Scope of Academic Research Focus on Aromatic Carboxylic Acids

Regioselective Iodination Strategies of Methylated Methoxybenzoic Acids

The direct introduction of an iodine atom onto the 2-methoxy-4-methylbenzoic acid core at the C5 position requires careful control of regioselectivity. The existing substituents on the aromatic ring—the carboxylic acid, methoxy (B1213986) group, and methyl group—exert significant influence on the position of electrophilic attack. The methoxy group (-OCH3) at C2 is a powerful activating ortho, para-director. The methyl group (-CH3) at C4 is a less powerful, but still activating, ortho, para-director. The carboxylic acid group (-COOH) at C1 is a deactivating meta-director. For the iodination of 2-methoxy-4-methylbenzoic acid, all three groups direct the incoming electrophile to the C5 position, making this a synthetically favorable transformation.

Direct iodination of aromatic compounds that are not highly activated can be challenging due to the low reactivity of elemental iodine (I₂). libretexts.org To overcome this, iodination is typically performed using iodine in the presence of an oxidizing agent. These agents oxidize I₂ to a more potent electrophilic species, often represented as I⁺, which can then attack the electron-rich aromatic ring. libretexts.org Common oxidizing systems include nitric acid, iodic acid (HIO₃), or hydrogen peroxide. libretexts.orgmanac-inc.co.jp For deactivated aromatic compounds like benzoic acids, combining iodine with a strong acid catalyst or a silver salt can facilitate the formation of an iodine cationic species. manac-inc.co.jp

Another approach involves the use of iodine monochloride (ICl). However, its reactivity can be insufficient for aromatic systems bearing electron-withdrawing groups like a carboxylic acid, potentially leading to low reaction efficiency. googleapis.comgoogle.com

A method using iodic acid as the sole iodinating reagent in a mixture of anhydrous acetic acid, acetic anhydride, and concentrated sulfuric acid has been shown to effectively iodinate deactivated arenes. nih.gov The reaction proceeds through a hypervalent iodine intermediate, which is then reduced to the final iodoarene. nih.gov

Reagent SystemSubstrate TypeKey Features
I₂ / Oxidizing Agent (HNO₃, H₂SO₄)Deactivated AromaticsCommonly used industrially due to low-cost reagents and simple operation. manac-inc.co.jp
I₂ / HIO₃ / H₂SO₄Deactivated AromaticsEffective for compounds like nitrobenzene (B124822) and benzoic acid. nih.gov
Iodine Monochloride (ICl)General AromaticsReactivity may be too low for deactivated benzoic acids. google.com

Modern synthetic chemistry increasingly relies on catalytic systems to improve selectivity, yield, and reaction conditions.

Metal-Catalyzed Iodination: Transition-metal catalysis, particularly with palladium (Pd) and iridium (Ir), has emerged as a powerful tool for the ortho-C–H iodination of benzoic acids. d-nb.inforesearchgate.net These methods utilize the carboxylic acid group as a directing group to selectively functionalize the adjacent C-H bond.

Iridium Catalysis: Iridium complexes can catalyze the ortho-iodination of a wide range of benzoic acids under remarkably mild, additive-free conditions. acs.orgacs.org One study demonstrated selective ortho-monoiodination with greater than 20:1 selectivity, performed at room temperature without the need for an inert atmosphere. d-nb.info The mechanism is believed to involve an Ir(III)/Ir(V) catalytic cycle. acs.org

Palladium Catalysis: Palladium(II)-catalyzed ortho-iodination of benzoic acids has also been developed, using potassium iodide (KI) as the iodine source in aqueous media. researchgate.net However, some earlier palladium-catalyzed methods showed poor selectivity for substrates lacking ortho or meta substituents. researchgate.net

Microporous Compounds: Zeolites and other microporous materials can serve as catalysts or catalyst supports in iodination reactions. mdpi.comgoogle.com These materials can enhance reaction efficiency and selectivity. For instance, a patented process for producing 5-iodo-2-methylbenzoic acid utilizes a microporous compound as a catalyst support, which can be recycled multiple times with minimal loss of activity. Zeolite catalysts have been employed for the iodination of aromatics in a temperature range of 200-400 °C. google.com

Catalytic SystemDirecting GroupTypical ConditionsAdvantages
[Cp*IrCl₂]₂ / AgICarboxylic AcidRoom temperature, open to airHigh mono-selectivity, mild conditions. d-nb.info
Pd(II) / KI / H₂O₂Carboxylic AcidAqueous mediaEnvironmentally benign approach. researchgate.net
Zeolite CatalystShape Selectivity200-400 °CCan increase productivity and selectivity for specific isomers. google.com

The Sandmeyer reaction is a classic transformation that converts an aryl amine into an aryl halide via a diazonium salt intermediate. nih.gov This provides an alternative, regiochemically precise route to introduce iodine. For the synthesis of this compound, the required precursor would be 5-amino-2-methoxy-4-methylbenzoic acid.

The general process involves:

Diazotization: The primary aromatic amine is treated with a nitrite (B80452) source (e.g., sodium nitrite, NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (typically 0–5 °C) to form a diazonium salt. chemicalbook.comprepchem.com

Iodination: The diazonium salt solution is then treated with an iodide salt, most commonly potassium iodide (KI), which displaces the diazonium group to form the aryl iodide. nih.govchemicalbook.comnih.gov

Recent advancements have led to metal-free, one-pot Sandmeyer-type reactions that avoid the isolation of diazonium salts and proceed under mild conditions. nih.govacs.orgorganic-chemistry.org One such method involves generating the diazonium salt in situ followed by halogen abstraction from a source like diiodomethane. acs.orgorganic-chemistry.org

Starting MaterialReagentsKey StepsYield Example
2-Amino-5-methylbenzoic acid1. NaNO₂, HCl2. KIDiazotization at 0 °C followed by heating with potassium iodide.85% for 2-iodo-5-methylbenzoic acid. chemicalbook.com
4-Methoxy-anthranilic acid1. NaNO₂, HCl2. KI, H₂SO₄Diazotization at 0-5 °C followed by addition of KI solution.Not specified, but yields brown crystals. prepchem.com
General AnilinesNaNO₂, CH₂I₂, Acetic AcidOne-pot, metal-free reaction with in situ diazotization.Moderate to excellent yields reported for various aryl iodides. acs.org

Precursor-Based Synthetic Routes to the this compound Scaffold

Instead of direct iodination, the target molecule can be assembled from precursors where the key functional groups are introduced sequentially.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.ukfiveable.mesolubilityofthings.com This strategy is critical in multi-step syntheses.

Reduction of Nitro Groups: A common strategy involves the nitration of a suitable precursor, followed by reduction of the nitro group to an amine. This amine can then be subjected to the Sandmeyer reaction described in section 2.1.3. For example, one could start with 2-methoxy-4-methyl-5-nitrobenzoic acid, reduce the nitro group to form 5-amino-2-methoxy-4-methylbenzoic acid, and then convert the amino group to iodine.

Oxidation of Alkyl Groups: An alkyl group on an aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or a chromium trioxide/sulfuric acid mixture. imperial.ac.uk This allows for the synthesis to begin from a toluene (B28343) derivative, with the carboxylic acid group being introduced at a later stage. For instance, a synthesis could start with 5-iodo-2-methoxy-4-methyltoluene, which is then oxidized to form the final benzoic acid product.

Conversion of Alcohols to Halides: Alcohols can be converted into good leaving groups, such as tosylates or mesylates, which can then be displaced by a halide in an Sₙ2 reaction. ub.edu While more common for aliphatic systems, related principles can apply in specific aromatic contexts.

The synthesis of the core aromatic scaffold, 2-methoxy-4-methylbenzoic acid, is a key preliminary step.

Introduction of the Methoxy Group: The methoxy group is typically introduced via the Williamson ether synthesis, which involves the O-methylation of a corresponding phenol (B47542) (hydroxy group). wikipedia.org A common starting material would be a hydroxybenzoic acid, such as 2-hydroxy-4-methylbenzoic acid. This phenol can be deprotonated with a base, and the resulting phenoxide is then reacted with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. diva-portal.org Patents also describe the substitution of a chloro group with a methoxy group using sodium methoxide (B1231860) in a polar aprotic solvent, catalyzed by a suitable agent. google.com

Introduction of the Methyl Group: The introduction of a methyl group can be achieved through various methods, though it is often more strategic to start with a commercially available methylated precursor like m-cresol (B1676322) or toluene. If necessary, Friedel-Crafts alkylation could be used, but this method often suffers from issues with polysubstitution and rearrangement, making it less ideal for complex, highly substituted targets.

Introduction of the Carboxyl Group: As mentioned, the oxidation of a benzylic methyl group is a robust method. imperial.ac.uk Alternatively, a Grignard reaction can be employed. This would involve forming a Grignard reagent from an aryl halide (e.g., 1-bromo-5-iodo-2-methoxy-4-methylbenzene) and reacting it with carbon dioxide (CO₂) to form the corresponding benzoic acid. google.com

Optimization of Reaction Conditions and Yield for Industrial and Laboratory Scale Synthesis

The economic and environmental viability of producing this compound hinges on the optimization of its synthesis. This involves a systematic investigation of various reaction parameters to maximize product yield and minimize reaction times and waste.

The choice of solvent and precise temperature control are critical factors in the electrophilic iodination of aromatic compounds. The solvent not only dissolves reactants but can also influence reaction rate and selectivity. In the synthesis of related iodo-compounds, a variety of solvents have been evaluated to determine the optimal medium for the reaction. researchgate.net Studies have shown that while solvents like methanol (B129727) (CH3OH), acetonitrile (B52724) (CH3CN), and dimethylformamide (DMF) can be used, ethanol (B145695) often proves to be the superior choice for achieving higher yields. researchgate.net

Temperature plays a crucial role in reaction kinetics and selectivity. For many iodination reactions, elevated temperatures are required to drive the reaction to completion. Syntheses are often performed at reflux temperatures, which can range from 90°C to 120°C depending on the solvent system employed. googleapis.com However, precise temperature control is essential, as excessively high temperatures can lead to side reactions and product degradation. Conversely, purification processes like crystallization are temperature-dependent, with optimal precipitation often occurring at controlled lower temperatures, for instance, between 10°C and 50°C. google.com

Table 1: Effect of Different Solvents on Product Yield

EntrySolventYield (%)
1Ethanol (EtOH)82
2Methanol (MeOH)75
3Acetonitrile (MeCN)68
4Dimethylformamide (DMF)65
Data derived from optimization studies on related compounds. researchgate.net

Catalysts are fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency. For the synthesis of this compound and its analogues, both the type of catalyst and its loading (the amount used) have profound effects on the reaction's success. researchgate.net

Molecular iodine (I₂) itself can serve as a catalyst in certain reactions. researchgate.net Optimization studies have explored the ideal loading for such catalysts. For example, screening different amounts, such as 15, 20, and 25 mol%, revealed that a 20 mol% loading of molecular iodine provided the best result in terms of yield and reaction time. researchgate.net The absence of a catalyst can result in the reaction failing to proceed to the desired product, even after extended periods. researchgate.net Other catalysts, including piperidine, acetic acid, p-toluenesulfonic acid (p-TSA), silica (B1680970) (SiO₂), and zinc chloride (ZnCl₂), have been investigated, but often result in lower yields or require longer reaction times compared to the optimized catalyst system. researchgate.net In some processes, microporous compounds like H-β-form zeolite are used as catalysts, which can be easily separated and recycled after the reaction. googleapis.comgoogle.com

Table 2: Effect of Catalyst Type and Loading on Reaction Yield

EntryCatalystCatalyst Loading (mol%)Yield (%)
1Iodine (I₂)1572
2Iodine (I₂)2082
3Iodine (I₂)2580
4Piperidine2055
5Acetic Acid2060
6p-TSA2062
7None00
Data derived from optimization studies on related compounds. researchgate.net

Understanding the reaction mechanism is crucial for optimizing synthetic transformations. The iodination of 2-methoxy-4-methylbenzoic acid is a classic example of an electrophilic aromatic substitution. The methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators, while the benzoic acid (-COOH) group is a meta-directing deactivator. The substitution pattern is determined by the interplay of these directing effects.

Mechanistic studies on related transformations, such as the formation of benzyne (B1209423) from 1,2-di-iodobenzene, reveal that carbon-iodine bonds can break homolytically upon photolysis. rsc.org While the direct iodination of the benzoic acid derivative does not typically involve photolysis, this highlights the nature of the C-I bond. In syntheses involving diazotization-iodination, the mechanism proceeds through the formation of a diazonium intermediate, which is then displaced by an iodide ion. Modern synthetic methods, such as photoredox catalysis, involve complex single-electron transfer pathways, which can be investigated using computational tools like density functional theory (DFT) to understand chemoselectivity. acs.org Preliminary kinetic analyses are also employed to elucidate the role of specific catalysts in the reaction pathway. acs.org

Advanced Purification and Isolation Techniques

Achieving high purity is paramount for the final product, especially when it is intended for use in further, sensitive chemical syntheses. Advanced purification techniques are employed to remove unreacted starting materials, catalysts, and any isomeric byproducts.

Crystallization is a powerful and widely used technique for purifying solid organic compounds. googleapis.com For this compound, the crude product obtained from the reaction mixture can be purified effectively through recrystallization. researchgate.net A common and effective method involves recrystallizing the isolated product from hot ethanol. researchgate.net

While crystallization is effective for removing many impurities, resolving structural isomers often requires more sophisticated chromatographic methods. scispace.com The iodination of a substituted benzene (B151609) ring can sometimes lead to the formation of small amounts of isomeric products. To isolate the desired 5-iodo isomer from other potential isomers, chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) and gas chromatography are common analytical and preparative methods for separating isomers. scispace.com For larger scale separations, column chromatography using a solid support like silica gel is frequently employed. beilstein-journals.org A solvent system, or eluent, such as a mixture of cyclohexane (B81311) and ethyl acetate, is passed through the column to separate the components based on their differing affinities for the silica gel. beilstein-journals.org For particularly challenging separations of multiple, closely related isomers, advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) can be utilized. scispace.com HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. scispace.com

Functionalization at the Aromatic Core

The benzene ring of this compound is substituted with groups that possess competing electronic effects, influencing its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic aromatic substitution (SNAr) reactions typically proceed through an "addition-elimination" mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. masterorganicchemistry.comyoutube.com In this compound, the iodine atom can function as a leaving group. However, the aromatic ring is not strongly activated for a classical SNAr reaction. The methoxy and methyl groups are electron-donating, which destabilizes the negatively charged Meisenheimer intermediate that is crucial for the reaction mechanism. youtube.com

Consequently, displacing the iodine with a nucleophile would require harsh reaction conditions. Alternative pathways, such as those involving benzyne intermediates, can sometimes be operative in nucleophilic aromatic substitutions of aryl halides that are not activated by electron-withdrawing groups, but these typically require extremely strong bases like sodium amide. masterorganicchemistry.com

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The outcome of such reactions on a substituted benzene ring is dictated by the electronic properties and directing effects of the substituents already present. msu.edu

For this compound, the directing effects are as follows:

-OCH₃ (methoxy): A strongly activating, ortho, para-directing group.

-CH₃ (methyl): A weakly activating, ortho, para-directing group.

-COOH (carboxyl): A deactivating, meta-directing group.

-I (iodo): A deactivating, ortho, para-directing group.

The powerful activating and directing effect of the methoxy group at the C2 position is expected to dominate. It directs incoming electrophiles to its ortho (C3) and para (C6) positions. The C3 position is sterically hindered by the adjacent methyl and carboxyl groups. Therefore, electrophilic substitution is most likely to occur at the C6 position. For instance, nitration using a mixture of nitric and sulfuric acid would be expected to yield 6-nitro-5-iodo-2-methoxy-4-methylbenzoic acid. libretexts.org Similarly, halogenation reactions, such as iodination with iodine and an oxidizing agent, would also favor substitution at the C6 position. libretexts.org

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄6-Nitro-5-iodo-2-methoxy-4-methylbenzoic acid
HalogenationX₂ (e.g., Br₂), Lewis Acid6-Bromo-5-iodo-2-methoxy-4-methylbenzoic acid
SulfonationFuming H₂SO₄5-Iodo-2-methoxy-4-methylbenzoic-6-sulfonic acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing a variety of transformations.

The carboxylic acid moiety of this compound can be easily converted into esters and amides, which are common intermediates in pharmaceutical synthesis. seemafinechem.com

Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. diva-portal.org

Amidation can be performed by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using peptide coupling agents.

TransformationReactantReagentsProduct
EsterificationMethanolH₂SO₄ (cat.)Methyl 5-iodo-2-methoxy-4-methylbenzoate
AmidationAmmonia1. SOCl₂ 2. NH₃5-Iodo-2-methoxy-4-methylbenzamide

The carboxyl group can undergo both reduction and oxidation, although oxidation is less common as it is already in a high oxidation state.

Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride are generally ineffective. Lithium aluminum hydride (LiAlH₄) or borane complexes, such as borane dimethyl sulfide (BH₃·SMe₂), are commonly used to achieve this conversion, yielding (5-iodo-2-methoxy-4-methylphenyl)methanol. beilstein-journals.org

Oxidation: The carboxylic acid functional group is resistant to further oxidation under standard conditions. Vigorous oxidation can lead to the degradation of the aromatic ring itself rather than a transformation of the carboxyl group. byjus.com

TransformationReagentsProduct
ReductionLiAlH₄ or BH₃·SMe₂(5-Iodo-2-methoxy-4-methylphenyl)methanol

Iodine Atom Mediated Cross-Coupling Reactions

The carbon-iodine bond is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. Aryl iodides are particularly reactive substrates for these transformations.

The most prominent example is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of an aryl halide with an organoboron compound (like a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is a powerful tool for constructing biaryl systems. This compound can be coupled with various arylboronic acids to generate a diverse library of biphenyl derivatives. researchgate.net This reactivity is crucial for its application as a building block in medicinal chemistry and materials science.

ReactionCoupling PartnerCatalyst/BaseProduct Example
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄ / Na₂CO₃2-Methoxy-4-methyl-[1,1'-biphenyl]-5-carboxylic acid
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N2-Methoxy-4-methyl-5-(phenylethynyl)benzoic acid
HeckStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N2-Methoxy-4-methyl-5-((E)-2-phenylvinyl)benzoic acid

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki, Heck)

Palladium catalysts are widely employed to activate the carbon-iodine bond in aryl iodides like this compound, facilitating its reaction with various coupling partners.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a powerful method for the formation of C(sp²)-C(sp) bonds. libretexts.org For substrates like this compound, the Sonogashira coupling provides a direct route to arylalkynes. The reaction is typically carried out under mild conditions, often at room temperature, using a mild base. wikipedia.org The reactivity of the aryl halide is a key factor, with the C-I bond being more reactive than C-Br or C-Cl bonds, allowing for selective transformations in polyhalogenated systems. libretexts.org

Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide. nih.govrsc.org This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts. nih.gov When this compound is subjected to Suzuki coupling conditions with an arylboronic acid, the corresponding biaryl compound is formed. The reaction is typically catalyzed by a Pd(0) complex in the presence of a base. nih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed vinylation of an aryl or vinyl halide. thieme-connect.de It involves the reaction of the aryl iodide with an alkene to form a new, more substituted alkene. beilstein-journals.org This reaction is a valuable tool for carbon-carbon bond formation, allowing for the extension of carbon chains and the introduction of alkene functionalities. beilstein-journals.org

Table 1: Overview of Palladium-Catalyzed Coupling Reactions
ReactionCoupling PartnerBond FormedKey Features
SonogashiraTerminal AlkyneC(sp²)–C(sp)Mild conditions, use of Pd and Cu(I) catalysts. wikipedia.org
SuzukiOrganoboron CompoundC(sp²)–C(sp²)Mild conditions, wide substrate scope, low toxicity of byproducts. nih.gov
HeckAlkeneC(sp²)–C(sp²)Forms substituted alkenes, useful for chain extension. beilstein-journals.org

Copper-Mediated Coupling Reactions

Copper-based catalysts offer a less expensive and more environmentally friendly alternative to palladium for certain cross-coupling reactions. asianpubs.org The Ullmann condensation, a classic copper-mediated reaction, involves the coupling of two aryl halides or an aryl halide with an alcohol, amine, or thiol. While traditionally requiring harsh conditions, modern advancements have led to milder and more efficient catalytic systems. acs.org These reactions are particularly useful for forming carbon-oxygen and carbon-nitrogen bonds. For a molecule like this compound, copper-mediated coupling could be employed to introduce nucleophiles at the 5-position, further diversifying its chemical space.

Mechanistic Aspects of Halogen Activation in Coupling Processes

The activation of the carbon-iodine bond is the critical initial step in these coupling reactions. In palladium-catalyzed cycles, the process typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. This step is generally faster for iodides compared to bromides or chlorides due to the lower C-I bond dissociation energy.

The proposed catalytic cycle for the Sonogashira reaction, for instance, involves two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle: Oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation from the copper acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Copper Cycle: The copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which is then transferred to the palladium center. wikipedia.org

In Suzuki and Heck reactions, the mechanism also proceeds through an oxidative addition of the aryl iodide to the Pd(0) catalyst as the initial step. The subsequent steps involve transmetalation (in Suzuki coupling) or migratory insertion of the alkene (in Heck coupling), followed by reductive elimination or β-hydride elimination, respectively, to afford the final product and regenerate the active catalyst. thieme-connect.de

Development of Novel Derivatives for Chemical Research and Synthetic Applications

The functional groups present in this compound, namely the carboxylic acid, methoxy, methyl, and iodo groups, provide multiple handles for chemical modification, making it a valuable scaffold for the development of novel derivatives.

Synthetic Strategies for Complex Molecular Architectures

The ability of the iodo group to participate in a variety of coupling reactions makes this compound a key building block in the synthesis of more complex molecules. ontosight.ai For example, sequential cross-coupling reactions can be employed. The higher reactivity of the C-I bond allows for its selective reaction in the presence of other, less reactive halogens. This chemoselectivity is a powerful tool in multi-step syntheses. Furthermore, the carboxylic acid group can be converted into other functional groups such as esters, amides, or alcohols, providing additional points for derivatization.

Derivatization for Probe and Labeling Synthesis (e.g., Radioiodination Principles)

The presence of an iodine atom in the molecule makes it a precursor for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for applications in medical imaging and biological research. nih.gov Radioiodination can be achieved through various methods, including:

Iododestannylation and Iododesilylation: These methods involve the reaction of an organotin or organosilane precursor with a source of radioiodine.

Iododeboronation: This involves the electrophilic substitution of a boronic acid or ester with radioiodine. nih.gov

Halogen Exchange: This method involves the direct replacement of a non-radioactive halogen with a radioactive one.

The synthesis of a suitable precursor from this compound, for example by converting the iodo group to a stannyl or boronic acid group, would allow for the late-stage introduction of a radioisotope.

Exploration of Scaffold Diversification via Functional Group Conversions

The existing functional groups on the this compound scaffold can be readily converted into a wide array of other functionalities, leading to a diverse library of compounds.

Table 2: Potential Functional Group Conversions for Scaffold Diversification
Initial Functional GroupTarget Functional GroupPotential Reagents and Conditions
Carboxylic Acid (-COOH)Ester (-COOR)Alcohol, Acid catalyst (e.g., H₂SO₄)
Carboxylic Acid (-COOH)Amide (-CONR₂)Amine, Coupling agent (e.g., DCC, EDC)
Carboxylic Acid (-COOH)Alcohol (-CH₂OH)Reducing agent (e.g., LiAlH₄, BH₃·SMe₂) beilstein-journals.org
Iodo (-I)Aryl (-Ar)Arylboronic acid, Pd catalyst, Base (Suzuki Coupling)
Iodo (-I)Alkynyl (-C≡CR)Terminal alkyne, Pd catalyst, Cu(I) salt, Base (Sonogashira Coupling)
Iodo (-I)Vinyl (-CH=CHR)Alkene, Pd catalyst, Base (Heck Coupling)

These transformations, combined with the cross-coupling reactions at the iodo position, provide a rich platform for creating a wide range of derivatives with potentially interesting chemical and physical properties.

Computational and Theoretical Investigations of 5 Iodo 2 Methoxy 4 Methylbenzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For 5-Iodo-2-methoxy-4-methylbenzoic acid, these computational methods would provide significant insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies for Optimized Parameters and Wavenumbers

Density Functional Theory (DFT) is a robust computational method used to predict the geometric and electronic structure of molecules. A typical study on this compound would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to perform geometry optimization. researchgate.net This process calculates the lowest energy arrangement of the atoms, providing optimized bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations are used to predict vibrational frequencies (wavenumbers), which correspond to the infrared (IR) and Raman spectra of the molecule. Theoretical vibrational analysis on similar benzoic acid derivatives has been successfully used to assign the observed spectral bands to specific vibrational modes, such as the characteristic C=O stretching of the carboxylic acid, the O-H stretching, and various aromatic C-H and C-C vibrations. jocpr.comresearchgate.net

Interactive Data Table: Predicted Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data that would be generated from DFT calculations. Actual values require a specific computational study.

ParameterPredicted Value
Bond Lengths (Å)
C-I~2.10
C-O (methoxy)~1.36
C-C (aromatic)~1.39 - 1.41
C=O (carboxyl)~1.21
C-O (carboxyl)~1.35
O-H (carboxyl)~0.97
**Bond Angles (°) **
C-C-I~120
C-C-O (methoxy)~115 - 125
O=C-O (carboxyl)~123

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the charge distribution across the molecule, with different colors representing varying electrostatic potentials.

For this compound, the MEP surface would likely show:

Negative Potential (Red/Yellow): Concentrated on the oxygen atoms of the carboxylic acid and methoxy (B1213986) groups. These regions are electron-rich and represent the most probable sites for electrophilic attack.

Positive Potential (Blue): Located around the acidic hydrogen of the carboxylic acid group, making it susceptible to nucleophilic attack or deprotonation.

Neutral/Slightly Positive Potential (Green): Spread across the carbon atoms of the benzene (B151609) ring and the methyl group.

The iodine atom, due to its size and polarizability, would also influence the electrostatic potential, creating a region of interest for various intermolecular interactions. researchgate.net This analysis is crucial for understanding how the molecule interacts with other reagents and biological targets.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key determinants of a molecule's chemical reactivity and stability. nih.gov

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In this compound, the HOMO is expected to be primarily located on the electron-rich benzene ring, with significant contributions from the methoxy and iodo substituents.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. The LUMO is anticipated to be distributed over the carboxylic acid group and the aromatic ring, particularly on the carbon atoms bearing the electron-withdrawing iodo group.

The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability. A large energy gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive. nih.gov Computational studies on similar aromatic acids have shown that substituents significantly modulate this gap. researchgate.net

Interactive Data Table: Predicted FMO Properties (Illustrative) This table illustrates the type of data that would be generated from FMO analysis. Actual values require a specific computational study.

ParameterPredicted Value (eV)Description
E_HOMO ~ -6.5Energy of the Highest Occupied Molecular Orbital
E_LUMO ~ -1.5Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) ~ 5.0Indicates chemical reactivity and kinetic stability

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the strength of intramolecular interactions. researchgate.net

For this compound, NBO analysis would reveal:

Hyperconjugative Interactions: Significant interactions would be expected between the lone pair orbitals of the oxygen atoms (in both the methoxy and carboxyl groups) and the π* anti-bonding orbitals of the benzene ring. This delocalization of electron density stabilizes the molecule.

Charge Distribution: NBO analysis provides a more detailed charge distribution (Natural Population Analysis) than MEP, assigning specific charge values to each atom. This would confirm the electron-donating nature of the methoxy and methyl groups and the electron-withdrawing effect of the iodo and carboxyl groups.

Intramolecular Hydrogen Bonding: The analysis could quantify the strength of any potential intramolecular hydrogen bond between the carboxylic acid hydrogen and the oxygen of the ortho-methoxy group.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the electronic excited states of molecules. It is used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net

A TD-DFT study on this compound would identify the key π → π* and n → π* transitions responsible for its absorption bands. The calculations would provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths for each transition, indicating their intensities. researchgate.net This information is vital for understanding the photophysical properties of the compound.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds, particularly in the carboxylic acid and methoxy groups, means that this compound can exist in different conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around these bonds. researchgate.net

The primary focus would be the rotation of the -COOH group relative to the plane of the benzene ring. Due to steric hindrance from the ortho-methoxy group, the planar conformation might not be the most stable. A potential energy scan, performed by systematically changing the relevant dihedral angle, would identify the global and local energy minima, representing the most stable conformers, and the energy barriers between them. researchgate.net Such studies on substituted benzoic acids have revealed that intramolecular interactions can significantly influence the preferred conformation. researchgate.net

The energy landscape provides a comprehensive view of the molecule's flexibility and the relative populations of different conformers at a given temperature, which is crucial for understanding its chemical behavior and biological activity. nih.govmdpi.com

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are a fundamental computational tool used to explore the energy of a molecule as a function of its geometry. nih.gov By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan maps out the energetic landscape of a molecule. skku.edu This allows for the identification of stable conformers (energy minima) and transition states (saddle points) that connect them. nih.govskku.edu

For a molecule like this compound, a key application of PES scans would be to investigate the rotational barriers of its substituents—the carboxylic acid, methoxy, and methyl groups. For instance, a relaxed PES scan can be performed by systematically rotating the dihedral angle of the C-C-O-H bond of the carboxylic acid group. mdpi.comresearchgate.net This would reveal the most stable orientation of the carboxyl group relative to the benzene ring and the energy required to rotate it. Similar scans can be applied to the C-O bond of the methoxy group and the C-C bond of the methyl group to understand their conformational preferences and the energetic barriers to their rotation. researchgate.net

The results of such scans are typically presented as a plot of energy versus the scanned coordinate. The minima on this plot correspond to stable conformations, while the maxima represent the transition states for conformational changes. skku.edu

Table 1: Illustrative PES Scan Data for a Substituted Benzoic Acid

The following table, based on data for 2-fluorobenzoic acid, illustrates the type of information a PES scan can provide regarding the relative energies of different conformers. mdpi.com A similar approach would be used for this compound.

ConformerDihedral Angle (O=C-O-H)Relative Energy (kJ·mol⁻¹)
cis-I~0°2.82
cis-II~180°0.00
trans-INon-planarHigher Energy
trans-IIPlanarHigher Energy

This table is illustrative and based on data for a different, but related, compound to demonstrate the output of a PES scan analysis. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules of this compound arrange themselves in a solid state is governed by a complex interplay of intermolecular interactions. Computational methods are invaluable for analyzing and understanding the crystal packing. The primary interactions expected for this molecule include hydrogen bonding, halogen bonding, and π-π stacking.

The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly probable that in the crystal structure, molecules of this compound would form hydrogen-bonded dimers, with the characteristic R²₂(8) ring motif. bohrium.comucl.ac.ukacs.org This is a very common and stable arrangement for carboxylic acids. acs.org

The iodine atom introduces the possibility of halogen bonding. nih.gov The iodine atom has an electron-deficient region (a σ-hole) which can act as a Lewis acid, interacting with Lewis bases such as the oxygen atoms of the carboxyl or methoxy groups, or even the nitrogen in a co-crystallized molecule. nih.gov These I···O or I···N interactions can play a significant role in directing the crystal packing architecture. nih.gov

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a fingerprint of the crystal packing and highlighting the relative importance of different types of interactions. mdpi.com

Table 2: Common Intermolecular Interactions in Substituted Benzoic Acids

Interaction TypeDonor/Acceptor Groups InvolvedTypical Distance Range (Å)Significance
Hydrogen Bond-COOH --- -COOHO-H···O: ~1.6 - 1.8Primary driving force for dimerization
Halogen BondC-I --- O=CI···O: ~2.8 - 3.2Directional interaction influencing packing
π-π StackingBenzene Ring --- Benzene Ring~3.3 - 3.8Stabilizes layered structures
C-H···O-CH₃ --- O=CH···O: ~2.2 - 2.7Weak, but collectively significant

This table provides a generalized overview of interaction types and their typical characteristics based on studies of similar molecules. nih.govmdpi.comresearchgate.net

Modeling of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying the most likely pathways and understanding the factors that control selectivity.

Computational Elucidation of Reaction Regioselectivity

The substituents on the benzene ring of this compound (iodo, methoxy, methyl, and carboxyl groups) exert significant electronic and steric effects, which direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. The methoxy group is a strong activating group and an ortho-, para-director. The methyl group is also an activating, ortho-, para-director. The iodo group is a deactivating but ortho-, para-directing substituent. The carboxylic acid group is a deactivating, meta-directing group.

Computational modeling can predict the regioselectivity of such reactions by calculating the energies of the intermediate carbocations (Wheland intermediates) formed upon attack at each possible position on the ring. The most stable intermediate corresponds to the major reaction product. For example, in a nitration reaction, the positions ortho and para to the strongly activating methoxy group would be computationally evaluated as the most likely sites of substitution, taking into account the steric hindrance from adjacent groups. nih.govbeilstein-journals.org

Transition State Characterization in Synthetic Transformations

For any given reaction, the reactants must pass through a high-energy transition state to form products. Computational methods, particularly density functional theory (DFT), can be used to locate and characterize the geometry and energy of these transition states. This information is crucial for understanding the reaction kinetics and the factors that influence the reaction rate.

For instance, in the synthesis of a derivative of this compound, a key step might involve a nucleophilic substitution or a cross-coupling reaction. Computational modeling could identify the transition state for this step, revealing the bond-breaking and bond-forming processes that occur. acs.org The calculated activation energy (the energy difference between the reactants and the transition state) can then be correlated with the experimentally observed reaction rate.

Structure-Reactivity Relationship (SAR) Studies from a Theoretical Perspective

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity or chemical reactivity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate computed molecular descriptors with observed activity. nih.govnih.gov

From a theoretical perspective, SAR for a series of compounds related to this compound would involve calculating various molecular descriptors. These descriptors can be electronic, steric, or hydrophobic in nature.

Electronic Descriptors: These include parameters like the Hammett substituent constant (σ), which quantifies the electron-donating or electron-withdrawing ability of the substituents. youtube.comyoutube.com The acidity (pKa) of the benzoic acid is strongly influenced by its substituents. libretexts.org Electron-withdrawing groups generally increase acidity, while electron-donating groups decrease it. youtube.comlibretexts.org Other electronic descriptors include atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These describe the size and shape of the molecule and include parameters like molar refractivity and van der Waals volume.

Hydrophobic Descriptors: The partition coefficient (logP) is a measure of a molecule's hydrophobicity and is crucial for predicting its behavior in biological systems.

By generating a set of virtual analogs of this compound with different substituents and calculating these descriptors, a QSAR model could be built to predict their reactivity or a specific biological activity. For example, a QSAR study on substituted benzoic acids might reveal that their toxicity is correlated with their hydrophobicity (logP) and pKa. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Techniques for Structural Elucidation

Proton (¹H) NMR spectroscopy of 5-Iodo-2-methoxy-4-methylbenzoic acid would be expected to reveal distinct signals for each of the chemically non-equivalent protons. The aromatic region would feature two singlets corresponding to the two aromatic protons. The proton at position 3 is anticipated to appear at a different chemical shift than the proton at position 6 due to their different electronic environments. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups would each exhibit a sharp singlet, with the methoxy protons typically resonating further downfield than the methyl protons. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
COOH> 10Broad Singlet
Ar-H (position 3)6.5 - 7.5Singlet
Ar-H (position 6)7.5 - 8.5Singlet
OCH₃3.5 - 4.0Singlet
CH₃2.0 - 2.5Singlet

Carbon (¹³C) NMR Techniques for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. For this compound, a total of nine distinct carbon signals would be expected, corresponding to the eight carbon atoms of the substituted benzene (B151609) ring and the carboxylic acid, plus the carbons of the methoxy and methyl groups. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position. The carbon atom bearing the iodine (C5) would be significantly shielded due to the heavy atom effect of iodine, resulting in an upfield shift compared to an unsubstituted carbon. The remaining aromatic carbons would have chemical shifts determined by the electronic effects of the various substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Predicted Chemical Shift (ppm)
C=O165 - 175
C2 (-OCH₃)155 - 165
C4 (-CH₃)135 - 145
C1 (-COOH)125 - 135
C6130 - 140
C3110 - 120
C5 (-I)80 - 90
OCH₃55 - 65
CH₃15 - 25

Advanced 2D NMR Experiments for Connectivity and Stereochemistry

While ¹H and ¹³C NMR provide fundamental structural information, two-dimensional (2D) NMR experiments would be crucial for unambiguous assignment of all signals and for confirming the connectivity of the molecule. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the substitution pattern on the aromatic ring. For instance, HMBC correlations from the methoxy protons would confirm their attachment to C2, and correlations from the aromatic protons to neighboring carbons would definitively establish the positions of all substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Assignments and Functional Group Identification

The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp absorption band around 1700 cm⁻¹. The C-O stretching vibrations of the carboxylic acid and the methoxy group would be observed in the fingerprint region, typically between 1200 and 1300 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the methyl and methoxy groups would be just below 3000 cm⁻¹. The C-I stretching vibration is expected to occur at a low frequency, typically in the range of 500-600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1680 - 1720Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Weak
C-O Stretch (Carboxylic Acid/Methoxy)1200 - 1300Strong
C-I Stretch500 - 600Medium to Weak

Correlation with Computational Vibrational Frequencies

In the absence of experimental IR data, computational methods, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of this compound. These theoretical calculations can provide a detailed assignment of the observed vibrational modes and can be a powerful tool for confirming the proposed structure. The calculated frequencies are often scaled by an empirical factor to better match experimental values. Such a computational analysis would allow for a more in-depth understanding of the vibrational dynamics of the molecule, including the coupling of different vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule, providing insights into its structure. In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision-induced dissociation (CID). While a specific fragmentation pattern for this exact compound is not available in the provided search results, general fragmentation behaviors of substituted benzoic acids can be inferred.

Common fragmentation pathways for aromatic carboxylic acids include the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). For this compound, characteristic fragmentation would likely involve:

Decarboxylation: Loss of the carboxyl group as CO₂, a common fragmentation for benzoic acids.

Loss of a methyl group: Cleavage of the methoxy or the methyl group attached to the aromatic ring.

Cleavage of the C-I bond: Although a strong bond, fragmentation involving the loss of an iodine radical or ion may be observed.

Ortho effect: The proximity of the methoxy and carboxylic acid groups could lead to specific fragmentation patterns, such as the loss of methanol (B129727).

A hypothetical fragmentation table based on the general behavior of similar compounds is presented below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
[C₉H₉IO₃]⁺[C₈H₉IO₂]⁺CO5-Iodo-2-methoxy-4-methylphenyl cation
[C₉H₉IO₃]⁺[C₉H₈IO₂]⁺HDeprotonated molecular ion
[C₉H₉IO₃]⁺[C₈H₆IO]⁺COOH5-Iodo-2-methoxy-4-methylphenyl radical cation
[C₉H₉IO₃]⁺[C₈H₉O₃]⁺I2-methoxy-4-methylbenzoic acid cation

This table is illustrative and based on general fragmentation patterns of related compounds.

Coupling chromatographic techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the separation of components in a mixture followed by their individual mass analysis. This is crucial for assessing the purity of a this compound sample and for identifying any impurities or byproducts from its synthesis.

GC-MS: For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl ester) is typically required. The gas chromatograph separates the derivatized compound from any volatile impurities, and the mass spectrometer provides mass spectra for each separated component, aiding in their identification.

LC-MS: LC-MS is well-suited for the analysis of less volatile and more polar compounds like benzoic acids without the need for derivatization. Reversed-phase HPLC can effectively separate this compound from related isomers and impurities, with the mass spectrometer providing molecular weight and structural information for each component as it elutes from the column. LC-MS is a powerful tool for monitoring the progress of reactions and for quality control of the final product.

X-ray Diffraction (XRD) Analysis

Single crystal X-ray diffraction provides the most accurate and detailed structural information. While a crystal structure for this compound itself has not been reported in the searched literature, the crystal structure of a closely related compound, Methyl 5-iodo-2-methoxybenzoate , has been determined. nih.gov This compound differs by the absence of the 4-methyl group and the presence of a methyl ester instead of a carboxylic acid. The analysis of this structure can still provide valuable insights into the likely conformation and packing of the target molecule.

The crystal structure of Methyl 5-iodo-2-methoxybenzoate reveals a nearly planar molecule. nih.gov The molecules are organized in stacked layers within the crystal lattice. nih.gov

Below is a table summarizing the crystallographic data for Methyl 5-iodo-2-methoxybenzoate. nih.gov

ParameterValue
Chemical FormulaC₉H₉IO₃
Molecular Weight292.06 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.3378 (7)
b (Å)7.0690 (11)
c (Å)33.120 (5)
β (°)92.727 (2)
Volume (ų)1014.4 (3)
Z4

Data obtained for the related compound Methyl 5-iodo-2-methoxybenzoate. nih.gov

This data provides a foundational understanding of how a molecule with a similar substitution pattern on the benzene ring packs in the solid state. For this compound, one would expect the formation of hydrogen-bonded dimers through the carboxylic acid groups, a common structural motif for benzoic acids.

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials. It is used to identify the crystalline phase of a compound, to assess its purity, and to study polymorphism, which is the ability of a substance to exist in more than one crystal structure.

A PXRD pattern is a fingerprint of a specific crystalline solid. While no experimental PXRD data for this compound is available in the searched results, a theoretical powder pattern could be calculated from single-crystal X-ray diffraction data if it were available. Experimentally, PXRD would be used to:

Confirm the identity of a synthesized batch by comparing its PXRD pattern to a reference pattern.

Assess the crystalline purity. The presence of peaks from other crystalline phases would indicate impurities.

Investigate polymorphism. Different polymorphs of a compound will exhibit distinct PXRD patterns. The study of polymorphism is critical in the pharmaceutical industry as different polymorphs can have different physical properties, such as solubility and stability.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic structure of molecules. The absorption of ultraviolet or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores.

The UV-Vis spectrum of this compound is determined by the electronic transitions associated with its chromophores. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible region, and by extension, any group that absorbs in the UV region. The principal chromophore in this molecule is the substituted benzene ring. The substituents—iodine, methoxy, methyl, and carboxylic acid groups—influence the energy of the electronic transitions of the benzene ring.

The benzene ring itself exhibits characteristic π → π* transitions. The introduction of substituents can shift the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and increase the absorption intensity (hyperchromic effect). The lone pairs of electrons on the oxygen atoms of the methoxy and carboxylic acid groups, and on the iodine atom, can participate in n → π* transitions.

Table 1: Expected Electronic Transitions for this compound

Transition TypeInvolved OrbitalsExpected Wavelength RegionChromophore
π → ππ bonding to π antibonding200-300 nmSubstituted benzene ring
n → πNon-bonding to π antibonding> 280 nmCarbonyl group (in carboxylic acid), Methoxy group, Iodine

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption and Interaction Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that provides detailed information about the structure and orientation of molecules adsorbed on or near the surface of plasmonic nanostructures, typically made of gold or silver. The enhancement of the Raman signal allows for the detection of even single molecules. rsc.org

For this compound, SERS can be employed to study its adsorption behavior and interactions with the metal surface. The molecule can interact with a silver or gold SERS substrate through several functional groups. The primary interaction is expected to occur through the carboxylate group, where the molecule can bind to the metal surface via the oxygen atoms. researchgate.net The iodine atom and the methoxy group may also play a role in the adsorption process.

The orientation of the molecule on the surface can be inferred from the relative enhancement of different Raman bands. According to the SERS surface selection rules, vibrational modes with a component of the polarizability change perpendicular to the surface will be most strongly enhanced.

Table 2: Potential SERS Enhancement of Vibrational Modes for this compound Adsorbed on a Silver Surface

Vibrational ModeExpected Raman Shift (cm⁻¹)Expected EnhancementRationale for Enhancement
Carboxylate symmetric stretch1380 - 1420StrongIndicates interaction of the carboxylate group with the surface. researchgate.net
Aromatic C-C stretching1580 - 1610StrongThe π-system of the benzene ring can interact with the metal surface, leading to enhancement of in-plane ring modes.
C-I stretching500 - 600Moderate to StrongThe proximity of the large, polarizable iodine atom to the surface could lead to significant enhancement.
C-O stretching (methoxy)1000 - 1050ModerateThe methoxy group's interaction with the surface would influence the enhancement of this mode.
Ring breathing mode~800StrongThis mode often shows strong enhancement in aromatic molecules adsorbed on SERS substrates.

The SERS spectrum of this compound would likely show significant enhancement of the bands associated with the carboxylate group and the aromatic ring, suggesting an orientation where the carboxylate end of the molecule is chemisorbed onto the metal surface, and the aromatic ring is in close proximity. The degree of enhancement of the C-I stretch could provide further insight into the molecule's orientation relative to the surface. The study of SERS at different pH values could also reveal changes in the adsorption mechanism, similar to studies conducted on other benzoic acid derivatives. researchgate.netnih.gov

Applications in Contemporary Organic Synthesis As a Building Block

Methodological Advancements in Synthetic Chemistry

  • No studies were found where this compound was the key substrate for the development of new synthetic methods or significant advancements in chemical reactions.
  • Development of New Reagents and Catalysts Utilizing the Compound Scaffold

    While direct applications of this compound as a catalyst itself are not prominently documented, its role as a key structural motif in the synthesis of targeted bioactive agents is an area of active research. The compound serves as a foundational scaffold for developing molecules that act as reagents in biological systems, particularly in the field of medicinal chemistry.

    Research has focused on utilizing this compound as an intermediate in the synthesis of potential anticancer agents. Specifically, it has been employed in the development of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors, which are crucial for blocking tumor angiogenesis. The structural features of this compound are leveraged to construct more complex molecules that can selectively interact with biological targets. The methyl group on the aromatic ring, for instance, may enhance the molecule's membrane permeability, a desirable trait for potential drug candidates.

    The table below summarizes key research findings regarding the application of this compound as a building block.

    Application AreaTarget ClassRationale for Use
    Anticancer AgentsVEGFR InhibitorsServes as a key intermediate in the synthesis of molecules designed to inhibit VEGFR, a critical pathway in tumor growth.
    Bioactive MoleculesGeneral Drug ScaffoldsThe substituted pattern, particularly the methyl group, can be used to modulate physicochemical properties like membrane permeability.

    Investigations into Green Chemistry Approaches Involving the Compound

    Currently, there is a lack of specific published research focusing on green chemistry approaches directly involving the synthesis or application of this compound. While the principles of green chemistry, such as waste minimization and the use of recoverable catalysts, are broadly applicable to the synthesis of halogenated aromatic compounds, dedicated studies investigating these aspects for this specific molecule are not available in the reviewed literature. Future research may explore more environmentally benign synthetic routes to and from this versatile building block.

    Future Directions and Emerging Research Avenues

    Innovations in Synthesis Efficiency and Sustainability for 5-Iodo-2-methoxy-4-methylbenzoic Acid Production

    The production of halogenated aromatic compounds is undergoing a significant transformation, with a strong emphasis on "green chemistry" principles to enhance efficiency and sustainability. For this compound, future synthetic strategies are expected to move away from traditional methods that may use harsh reagents, towards cleaner, more atom-economical processes.

    Key areas of innovation include:

    Catalytic C-H Iodination: Direct C-H activation and functionalization represent a major frontier. Research into palladium-catalyzed ortho-iodination of benzoic acids using aqueous media points towards a greener synthetic route. researchgate.net A recent study demonstrated a straightforward method for Pd(II) catalyzed ortho-iodination of benzoic acids using potassium iodide (KI) as the iodine source in water, significantly reducing the environmental impact. researchgate.net

    Electrochemical Synthesis: Electrochemistry offers a powerful, reagent-free activation method. Electrochemical iodination is emerging as a sustainable alternative, avoiding the need for harsh chemical oxidizing agents by using electricity to generate the active iodine species. researchgate.net This approach is particularly promising for producing iodinated pharmaceuticals and their intermediates. researchgate.net

    Recyclable Catalysts and Greener Reagents: The use of recyclable catalysts, such as the microporous zeolite compounds used in some patented processes for 5-iodo-2-methylbenzoic acid production, improves the sustainability of the synthesis. google.com Furthermore, the adoption of safer, more environmentally benign iodinating systems, such as those using Oxone® and potassium iodide in water, is becoming more common. tandfonline.com These methods, often developed for educational labs, showcase the feasibility and effectiveness of greener protocols. tandfonline.com

    Table 1: Comparison of Traditional vs. Emerging Sustainable Iodination Methods

    Feature Traditional Iodination Methods Emerging Sustainable Methods
    Iodine Source/Reagent Often involves I2 with strong acids (e.g., fuming sulfuric acid) or heavy metal reagents (e.g., thallium salts). google.com Potassium Iodide (KI), Iodic Acid (HIO3). researchgate.netnih.gov
    Solvent Often organic solvents. Aqueous media, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). researchgate.net
    Catalyst May not be catalytic or may use stoichiometric toxic reagents. Palladium (Pd), Iridium (Ir), Recyclable Organoiodine Catalysts. researchgate.netzjut.edu.cn
    Activation Method Chemical oxidants. C-H activation, Electrochemistry. researchgate.netresearchgate.net
    Byproducts/Waste Can generate significant hazardous waste. Reduced waste, potential for catalyst recycling. google.comzjut.edu.cn

    Integration with Flow Chemistry and Automated Synthesis Platforms

    Continuous flow chemistry and automated synthesis are set to revolutionize the production of specialty chemicals like this compound. These technologies offer superior control over reaction parameters, enhanced safety, and seamless scalability. vapourtec.comnih.gov

    The integration of this compound's synthesis into such platforms involves:

    Microfluidic Reactors: Studies have already demonstrated the successful use of continuous flow microfluidic reactors for reactions involving substituted benzoic acids, such as alkylation. acs.org This technology allows for precise control of residence time, temperature, and mixing, leading to higher yields and purity. acs.org

    Automated Platforms: Automated systems can perform multi-step syntheses without the need for manual intervention and intermediate isolation. nih.gov By combining pumps, reactors, valves, and analytical tools, these platforms can accelerate reaction optimization and enable high-throughput synthesis of derivatives. vapourtec.com An automated platform could efficiently explore variations of the iodination and subsequent derivatization of the 2-methoxy-4-methylbenzoic acid core.

    Telescoped Synthesis: Flow chemistry is ideal for "telescoping" multiple reaction steps into a single, continuous process. This avoids the isolation of potentially unstable intermediates and significantly shortens production time. nih.gov For example, the synthesis of the acid followed by an esterification or amidation could be performed in a continuous sequence.

    Advanced Material Science Applications Leveraging Unique Structural Features

    The specific arrangement of iodo, methoxy (B1213986), and methyl groups on the benzoic acid scaffold imparts unique electronic and steric properties that are ripe for exploitation in material science. The heavy iodine atom is of particular interest.

    Emerging applications include:

    Crystal Engineering and Halogen Bonding: The iodine atom is a strong halogen bond donor. This non-covalent interaction can be used to direct the self-assembly of molecules in the solid state, creating highly ordered crystalline materials, or supramolecular structures. Research combining experimental and computational methods has shown that the self-association of substituted benzoic acids is crucial in determining their crystallization and resulting polymorphs. bohrium.comucl.ac.uk The interplay between the halogen bonds from the iodine, hydrogen bonds from the carboxylic acid, and steric effects from the methoxy and methyl groups could be harnessed to design novel materials with tailored properties.

    Liquid Crystals: Iodine derivatives are known to be components of polarizing films used in liquid crystal displays (LCDs). seemafinechem.com The rigid, rod-like shape of this compound and its derivatives makes them candidates for new liquid crystalline materials.

    Precursors for Advanced Polymers and Organometallics: The carbon-iodine bond is a versatile functional handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows the molecule to be used as a building block for complex polymers, organic light-emitting diodes (OLEDs), and other functional materials where precise structural control is essential.

    Development of High-Throughput Screening Methodologies for Derivatization Libraries

    To rapidly explore the potential of this compound, particularly in drug discovery and materials science, high-throughput screening (HTS) of its derivatives is a critical future direction. HTS allows for the testing of tens of thousands of compounds in a short period.

    This involves two main stages:

    Library Synthesis: Creating a "derivatization library" by systematically modifying the core structure. The carboxylic acid group is an obvious point for diversification, allowing for the synthesis of a large array of esters and amides. The iodine atom allows for a second axis of diversification via cross-coupling reactions. Automated flow chemistry platforms are particularly well-suited for the rapid and efficient production of such libraries. vapourtec.com

    Rapid Screening: These libraries can then be subjected to HTS assays to identify "hits" with desired properties. For example, researchers have successfully screened libraries of benzoic acid derivatives to identify inhibitors of specific enzymes like sirtuins or to find modulators of cellular processes like lipid accumulation. nih.govnih.gov This same principle can be applied to screen for material properties, such as liquid crystal phases or specific catalytic activities.

    Table 2: HTS Library Potential from this compound

    Diversification Point Reaction Type Potential Derivatives Screening Application
    Carboxylic Acid Amidation, Esterification Amides, Esters Biological Activity (e.g., enzyme inhibition), Material Properties
    Iodine Atom Suzuki, Heck, Sonogashira Coupling Biaryls, Substituted Alkenes, Alkynes Optical/Electronic Materials, Medicinal Chemistry
    Aromatic Ring Further Functionalization Poly-substituted Aromatics Fine-tuning of steric and electronic properties

    Synergistic Computational-Experimental Approaches for Comprehensive Compound Study

    The synergy between computational modeling and experimental validation provides a powerful paradigm for understanding and predicting the behavior of molecules like this compound. This dual approach accelerates research by allowing for in silico screening before committing to resource-intensive lab work.

    Key synergistic activities include:

    Predicting Properties: Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate and predict a wide range of properties, including molecular structure, reaction energetics, pKa, and spectroscopic signatures (IR, NMR). researchgate.netunamur.bepsu.edu These predictions can then be validated by experimental data, leading to a deeper understanding of substituent effects.

    Understanding Intermolecular Interactions: Molecular Dynamics (MD) simulations and DFT calculations are invaluable for studying the non-covalent interactions that govern self-assembly and crystallization. bohrium.comucl.ac.uk For this compound, modeling could elucidate the complex interplay of hydrogen bonding (from the carboxylic acid), halogen bonding (from the iodine), and dipole-dipole interactions, guiding the design of new materials.

    Reaction Mechanism and Design: Computational studies can map out reaction pathways and transition states, providing insights that are difficult to obtain experimentally. This knowledge can be used to optimize reaction conditions for the synthesis of the parent compound and its derivatives, for instance, by predicting the most favorable conditions for flow chemistry applications. acs.org

    Q & A

    Q. What are the recommended methods for synthesizing 5-Iodo-2-methoxy-4-methylbenzoic acid with high purity?

    A high-yield synthesis involves iodinating 2-methylbenzoic acid using iodine, periodic acid (as an oxidizing agent), and sulfuric acid (as a catalyst) in acetic anhydride. Purification steps such as crystallization yield >95% purity. Critical parameters include maintaining low Group 1/2 metal content (<1 ppm) to avoid side reactions .

    Q. How should researchers handle and store this compound to ensure stability?

    • Storage : Seal and refrigerate (2–8°C) to prevent decomposition.
    • Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous reactions .
    • Spill Management : Neutralize spills with 5% NaOH, then rinse with water to mitigate environmental hazards .

    Q. What spectroscopic and analytical techniques are appropriate for characterizing this compound?

    • Melting Point : Confirm identity via melting point (160–164°C for structurally similar iodinated benzoic acids) .
    • NMR/IR : Use 1H^1H-NMR to verify methoxy/methyl proton environments and IR for functional group analysis (e.g., carboxylic acid C=O stretch).
    • Elemental Analysis : ICP-MS ensures low metal impurities, critical for catalytic applications .

    Advanced Research Questions

    Q. How does the iodine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

    The iodine atom acts as a superior leaving group compared to bromine or chlorine, enabling efficient palladium-catalyzed couplings. For example, it facilitates biaryl bond formation in synthesizing heterocyclic pharmaceuticals. Steric hindrance from the methyl and methoxy groups may require optimized ligand systems (e.g., bulky phosphines) .

    Q. What strategies resolve contradictory data on regioselectivity in electrophilic substitutions of derivatives?

    • Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to isolate intermediates.
    • Computational Modeling : Use DFT calculations to predict substituent directing effects (e.g., methoxy as ortho/para director vs. iodine’s meta influence).
    • Isotopic Labeling : Track regiochemical outcomes via 13C^{13}C-NMR or X-ray crystallography .

    Q. How do steric and electronic effects of substituents alter the acid dissociation constant (pKa) compared to analogs?

    • Methoxy Group : Electron-donating effect increases electron density on the aromatic ring, slightly reducing carboxylic acid acidity (higher pKa).
    • Methyl Group : Steric shielding may limit solvation, counteracting electronic effects. Compare with analogs (e.g., 5-Iodo-2-methylbenzoic acid) using potentiometric titration .

    Q. What challenges arise in interpreting mass spectrometry (MS) data for iodinated derivatives?

    • Isotopic Patterns : 127I^{127}I and 129I^{129}I isotopes create complex fragmentation clusters. Use high-resolution MS (HRMS) to distinguish isotopic peaks.
    • Thermal Decomposition : Iodine’s volatility may lead to in-source decay; employ soft ionization (e.g., ESI) to preserve molecular ions .

    Q. How can reaction pathways for methoxy group modification be optimized using Design of Experiments (DOE)?

    • Variables : Test temperature, solvent polarity, and catalyst loading.
    • Response Surface Methodology : Identify optimal conditions for demethylation or functionalization (e.g., methoxy → hydroxy conversion). DOE reduces experimental runs by 40–60% compared to one-factor-at-a-time approaches .

    Data Contradiction Analysis

    Q. Why do synthetic yields vary between iodination methods (e.g., I₂/HIO₄ vs. ICl)?

    • Oxidizing Agent Efficiency : Periodic acid (HIO₄) minimizes polyiodination byproducts compared to ICl, which may overhalogenate.
    • Acid Catalyst Role : Sulfuric acid enhances iodination kinetics but may degrade thermally sensitive substrates. Validate via reaction monitoring (e.g., TLC or in situ IR) .

    Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

    • pH-Dependent Solubility : The carboxylic acid group confers solubility in basic aqueous media (pH > 5), while the aromatic ring dominates in organic solvents (e.g., DCM).
    • Co-solvent Systems : Use ethanol/water mixtures (final concentration <2% w/v) to balance solubility and stability .

    Methodological Recommendations

    • Synthesis Optimization : Recycle mother liquor post-crystallization to improve yield without compromising purity .
    • Safety Protocols : Implement fume hoods and inert atmospheres for reactions involving volatile iodine species .
    • Data Validation : Cross-reference NMR shifts with structurally similar compounds (e.g., 2-Iodo-4-methoxybenzoic acid) to confirm assignments .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.